5-Nitrosalicylic acid
Overview
Description
5-Nitrosalicylic acid is a derivative of salicylic acid, characterized by the presence of a nitro group at the 5-position of the aromatic ring. This compound is known for its anti-inflammatory properties and is used in various scientific and industrial applications .
Synthetic Routes and Reaction Conditions:
Nitration of Salicylic Acid: One common method involves the nitration of salicylic acid using calcium nitrate in the presence of acetic acid.
Reduction of this compound: Another method involves the reduction of this compound to 5-amino-salicylic acid using hydrazine hydrate and Raney nickel as a catalyst in an aqueous medium.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale nitration processes, followed by purification steps to isolate the desired product. The use of environmentally friendly solvents and reagents is emphasized to ensure sustainable production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to 5-amino-salicylic acid using reducing agents like hydrazine hydrate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and Raney nickel are commonly used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
5-Amino-salicylic acid: Formed through the reduction of this compound.
Various substituted salicylic acids: Formed through electrophilic aromatic substitution reactions.
Mechanism of Action
Target of Action
It’s known that nitroaromatic compounds often interact with various enzymes and proteins within the cell .
Mode of Action
The mode of action of 5-Nitrosalicylic acid involves the oxidation of the ketonic and aldehyde functional groups of fructose and glucose, respectively . This oxidation process transforms 3,5-Dinitrosalicylic acid (yellow color) to 3-amino-5-nitrosalicylic acid (orange-red) in an alkaline medium .
Biochemical Pathways
The biochemical pathway of this compound involves the degradation of 5-nitroanthranilic acid . The initial step in this degradation is a hydrolytic deamination to form this compound . This is followed by ring fission catalyzed by this compound dioxygenase .
Result of Action
The result of the action of this compound is the formation of 3-amino-5-nitrosalicylic acid . This transformation is indicated by a color change from yellow to orange-red .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the oxidation process occurs in an alkaline medium . Additionally, the compound’s action may be affected by the presence of other substances in the environment, such as reducing sugars .
Biochemical Analysis
Biochemical Properties
5-Nitrosalicylic acid is a salicylic acid derivative with anti-inflammatory effects against colitis
Cellular Effects
It is known that salicylic acid derivatives can have anti-inflammatory effects . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Nitration on salicylic acid occurs by placing a nitro group on the aromatic ring system via an electrophilic aromatic substitution reaction
Scientific Research Applications
5-Nitrosalicylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Nitrosalicylic Acid: Another nitro derivative of salicylic acid, differing in the position of the nitro group.
5-Amino-salicylic Acid: A reduction product of 5-nitrosalicylic acid, known for its use in treating inflammatory bowel diseases.
Uniqueness:
Properties
IUPAC Name |
2-hydroxy-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDRLQLKHRZIJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059142 | |
Record name | Benzoic acid, 2-hydroxy-5-nitro- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2059142 | |
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Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish solid; [Merck Index] Tan or orange powder; [Alfa Aesar MSDS] | |
Record name | 5-Nitrosalicylic acid | |
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Vapor Pressure |
0.00000116 [mmHg] | |
Record name | 5-Nitrosalicylic acid | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
96-97-9 | |
Record name | 5-Nitrosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Nitrosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitrosalicylic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183 | |
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Record name | Benzoic acid, 2-hydroxy-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 2-hydroxy-5-nitro- | |
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Record name | 5-nitrosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.318 | |
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Record name | 5-NITROSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82L9G7FYZ3 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-nitrosalicylic acid?
A1: this compound has the molecular formula C₇H₅NO₅ and a molecular weight of 183.12 g/mol. []
Q2: Are there efficient synthetic routes to obtain this compound?
A2: Yes, this compound can be synthesized via nitration of salicylic acid. Several methods have been explored, including using nitric acid in acetic acid [, ], ceric ammonium nitrate with a phase transfer catalyst under microwave irradiation [], and a continuous flow nitration process using a tubular microreactor []. Each method offers advantages in terms of yield, selectivity, and environmental impact.
Q3: What are the spectroscopic characteristics of this compound?
A3: this compound has been characterized using various spectroscopic techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [, ] These techniques provide valuable information about the functional groups and structure of the compound.
Q4: How does the solubility of this compound change in different solvent systems?
A4: The solubility of this compound is influenced by factors such as temperature, solvent polarity, and the presence of other chemical species. Research has explored its solubility in acetic acid/nitric acid mixtures [], aqueous ethanol solutions [], and in the presence of compounds like urea [, ]. Understanding solubility is crucial for optimizing reaction conditions and developing formulations.
Q5: How stable is this compound under different conditions?
A5: While this compound is generally stable, its stability can be affected by factors such as pH, temperature, and exposure to light. Further research is necessary to fully understand its degradation pathways and develop strategies to enhance its stability in various applications.
Q6: How does this compound interact with proteins?
A6: this compound has been shown to form complexes with proteins like human serum albumin (HSA). [] This interaction can be utilized for protein determination using synchronous fluorescence spectroscopy. []
Q7: Can this compound be used for the quantitative determination of acetoin?
A7: Yes, a new method utilizes the reaction of this compound with acetoin under alkaline conditions. [] This reaction produces a colored product, 3-amino-5-nitrosalicylic acid, which can be quantified spectrophotometrically. []
Q8: What is the role of this compound in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry?
A8: this compound can act as a matrix in MALDI mass spectrometry, specifically for in-source decay (ISD). [, , , ] It promotes specific fragmentation pathways in peptides and glycans, offering valuable structural information. [, , , ]
Q9: How does this compound interact with metal ions?
A9: Studies have shown that this compound can form complexes with various metal ions, including magnesium [], cobalt [], thorium [], chromium [], and yttrium []. These interactions are influenced by factors such as pH, metal ion properties, and the presence of other ligands. Understanding these interactions is crucial for designing metal-organic frameworks (MOFs) and studying metal ion transport.
Q10: How do structural modifications of salicylic acid, particularly the introduction of a nitro group at the 5th position, influence its activity?
A10: The introduction of a nitro group at the 5th position of salicylic acid can significantly alter its chemical and biological properties. For example, this compound exhibits different solubility characteristics compared to salicylic acid. [] Additionally, the presence of the nitro group affects its interaction with metal ions and its ability to induce SAR in plants. [, ]
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